molecular formula C21H16BrF3N2O4 B11584183 ethyl 4-({[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetyl}amino)benzoate

ethyl 4-({[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetyl}amino)benzoate

Cat. No.: B11584183
M. Wt: 497.3 g/mol
InChI Key: BBHOKGVQFDSBFW-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE: is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-{2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Bromine Atom: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Formation of the Amide Linkage: The amide linkage is formed by reacting the indole derivative with an appropriate acylating agent.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Acylation: The compound can undergo further acylation reactions to introduce additional acyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Acylation: Acyl chlorides and anhydrides are typically used for acylation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry: In chemistry, ETHYL 4-{2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its bromine and trifluoroacetyl groups can be used to introduce radiolabels or other tags for imaging and tracking purposes.

Medicine: In medicinal chemistry, the compound’s structure can be modified to develop potential therapeutic agents. Its indole core is a common motif in many bioactive molecules, making it a valuable starting point for drug discovery.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The bromine and trifluoroacetyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    ETHYL 4-BROMOBENZOATE: This compound shares the ethyl ester and bromine substituents but lacks the indole and trifluoroacetyl groups.

    METHYL 4-BROMOBENZOATE: Similar to ETHYL 4-BROMOBENZOATE but with a methyl ester group instead of an ethyl ester.

    ETHYL 5-BROMO-2-CHLOROBENZOATE: This compound has a similar structure but includes a chlorine atom in addition to the bromine atom.

Uniqueness: ETHYL 4-{2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDO}BENZOATE is unique due to the presence of the indole core and the trifluoroacetyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16BrF3N2O4

Molecular Weight

497.3 g/mol

IUPAC Name

ethyl 4-[[2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16BrF3N2O4/c1-2-31-20(30)12-3-6-14(7-4-12)26-18(28)11-27-10-16(19(29)21(23,24)25)15-9-13(22)5-8-17(15)27/h3-10H,2,11H2,1H3,(H,26,28)

InChI Key

BBHOKGVQFDSBFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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